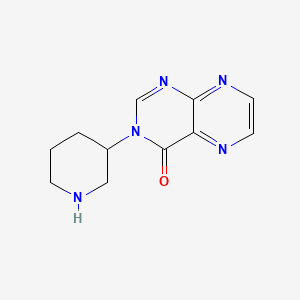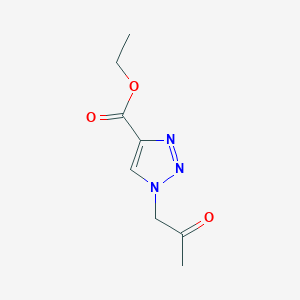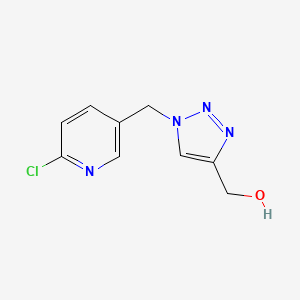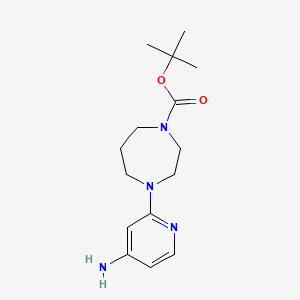
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
Overview
Description
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide (CPMBTD) is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzothiazine class of compounds, and its chemical structure consists of a cyclopropylmethyl group attached to a benzothiazine ring system. CPMBTD has been studied for its potential use in a variety of fields, including drug development, biochemistry, and pharmacology.
Scientific Research Applications
Monoamine Oxidase Inhibitory Agents
2,1-Benzothiazine derivatives, which include the compound , have been synthesized and investigated as new monoamine oxidase inhibitory agents . These compounds exhibited activity in the lower micromolar range, making them promising hits for the development of safer and potent lead molecules for therapeutic use against depression and other neurological diseases .
Neurological Diseases Treatment
The same study also suggests that these compounds could be used in the treatment of various neurological diseases . This is due to their inhibitory effects on monoamine oxidase enzymes, which play a crucial role in the pathogenesis of several neurological disorders .
Synthesis of New Heteroaryl Ethylidenes
The compound has been used in the synthesis of new heteroaryl ethylidenes . These new compounds were obtained in excellent yields, indicating the potential of 1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide as a starting material in the synthesis of new chemical entities .
In Vitro and In Silico Investigation
The compound and its derivatives have been the subject of in vitro and in silico investigations . These studies aim to understand the interaction between the potent compounds and the enzyme active site, providing valuable insights into their mechanism of action .
Molecular Docking Studies
Molecular docking studies have been conducted with these compounds to determine their interaction with the enzyme active site . This helps in the design of more effective and safer drugs .
Development of Safer Therapeutic Molecules
Given their promising inhibitory activity against monoamine oxidase enzymes, these compounds represent potential leads for the development of safer therapeutic molecules . Their potential application in the treatment of depression and other neurological diseases makes them a valuable area of research .
properties
IUPAC Name |
1-(cyclopropylmethyl)-2,2-dioxo-2λ6,1-benzothiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWQVSRFWFCMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C3=CC=CC=C3C(=O)CS2(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-(5,6,7,8-Tetrahydropyrido[4,3-c]pyridazin-3-yl)thiomorpholine](/img/structure/B1434370.png)

![N-methyl-1-(6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1434376.png)
![3-(piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1434377.png)





![N,N-diethyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434389.png)

![N-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-amine](/img/structure/B1434391.png)